6H-pyrano[3,2-f][1,3]benzothiazole
Description
Structure
3D Structure
Properties
CAS No. |
42430-00-2 |
|---|---|
Molecular Formula |
C10H7NOS |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
6H-pyrano[3,2-f][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-2-7-4-8-10(13-6-11-8)5-9(7)12-3-1/h1-2,4-6H,3H2 |
InChI Key |
FEVPAIXNEWPCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC3=C(C=C2O1)SC=N3 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations
Detailed Mechanistic Pathways of Key Synthetic Transformations
The synthesis of pyranobenzothiazoles can be achieved through various routes, each with its own distinct mechanistic journey. These pathways often commence with pre-formed benzothiazole (B30560) derivatives or, in some cases, build the benzothiazole and pyran rings in a concerted or sequential manner.
Nucleophilic attack is a cornerstone of many synthetic routes toward pyranobenzothiazole derivatives. These reactions typically involve the intramolecular or intermolecular attack of a nucleophile on an electrophilic center to initiate ring closure.
One illustrative, analogous pathway can be seen in the synthesis of related pyrano[2,3-d]thiazole systems. These syntheses often begin with a Michael addition reaction. For instance, a substituted thiazolidinone can act as a Michael donor, adding to an activated alkene like a cinnamonitrile (B126248) derivative. This initial nucleophilic attack is typically catalyzed by a base, such as piperidine (B6355638) or triethylamine, which deprotonates the active methylene (B1212753) group of the thiazolidinone, generating a potent nucleophile. The subsequent intramolecular cyclization, followed by elimination of a small molecule, leads to the formation of the pyran ring fused to the thiazole (B1198619). researchgate.net
A fascinating example of rearrangement processes leading to a related pyrrolo[2,1-b] nih.govyoutube.combenzothiazole scaffold involves a nucleophile-induced ring contraction. In this process, a 1,4-benzothiazine derivative undergoes a ring contraction to the more stable 1,3-benzothiazole system. The reaction is initiated by the attack of a nucleophile, which leads to the cleavage of a sulfur-carbon bond within the 1,4-benzothiazine ring. This generates a transient 1-(2-thiophenyl)pyrrole intermediate, which then undergoes an intramolecular cyclization to furnish the final pyrrolo[2,1-b] nih.govyoutube.combenzothiazole product. beilstein-journals.org While this example leads to a pyrrole-fused system, the principle of nucleophile-induced ring contraction and subsequent intramolecular cyclization of a thiophenyl intermediate could be a viable, though less common, strategy for accessing pyranobenzothiazoles.
| Starting Material | Reagent | Key Mechanistic Steps | Product Type | Reference |
| Substituted Thiazolidinone | Cinnamonitrile, Base (e.g., Piperidine) | Michael Addition, Intramolecular Cyclization, Elimination | Pyrano[2,3-d]thiazole | researchgate.net |
| 3-Aroylpyrrolo[2,1-c] nih.govwikipedia.orgbenzothiazine-1,2,4-trione | Nucleophile (e.g., Alkanol) | Nucleophilic Attack, S-C Bond Cleavage, Intramolecular Cyclization | Pyrrolo[2,1-b] nih.govyoutube.combenzothiazole | beilstein-journals.org |
Cycloaddition reactions offer a powerful and atom-economical approach to the construction of the pyran ring in the 6H-pyrano[3,2-f] nih.govyoutube.combenzothiazole system. These reactions involve the concerted or stepwise union of two or more unsaturated molecules to form a cyclic adduct.
A relevant example is the photochemical 6π-electrocyclization. In the synthesis of benzo[h]pyrano[2,3-f]quinazolines, a related fused system, a key step involves the UV-induced 6π-electrocyclization of a 1,3,5-hexatriene (B1211904) system within the precursor molecule. This pericyclic reaction leads to the formation of a new six-membered ring, which, after subsequent transformations, yields the final polycyclic product. wikipedia.org This strategy highlights the potential of photochemical methods in constructing the pyran moiety.
Furthermore, [4+2] cycloaddition reactions, also known as Diels-Alder reactions, are a classic tool for forming six-membered rings. In the synthesis of benzothiazolo[3,2-a]pyridines, a [4+2] annulation reaction between 2-vinylbenzothiazoles and azlactones has been successfully employed. rsc.org This demonstrates the utility of benzothiazole-containing dienes or dienophiles in constructing fused ring systems. The application of similar strategies, where a benzothiazole derivative acts as one of the cycloaddition partners, could provide a direct route to the 6H-pyrano[3,2-f] nih.govyoutube.combenzothiazole core.
Oxidative cyclization represents another important mechanistic pathway for the formation of fused heterocyclic systems. In these reactions, an oxidant promotes the formation of a new ring by facilitating the removal of hydrogen or other atoms.
A general example of this can be seen in the synthesis of substituted benzothiazoles from thioformanilides. The use of an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can induce an intramolecular cyclization. The reaction is proposed to proceed through a thiyl radical intermediate, which then attacks the aromatic ring to form the thiazole ring. indexcopernicus.com While this example illustrates the formation of the benzothiazole ring itself, similar oxidative C-O bond formation strategies could be envisioned for the construction of the pyran ring onto a pre-existing hydroxy-substituted benzothiazole derivative. For instance, an alkenyl-substituted aminothiophenol could undergo oxidative cyclization to form the benzothiazole ring, and a subsequent intramolecular cyclization of a strategically placed hydroxyl group could then form the pyran ring.
Stereochemical Considerations in Synthesis
The synthesis of 6H-pyrano[3,2-f] nih.govyoutube.combenzothiazole derivatives can present stereochemical challenges, particularly when chiral centers are introduced into the pyran ring. The control of stereochemistry is crucial as different stereoisomers can exhibit distinct biological activities and physical properties.
In the synthesis of related benzopyrano-[4,3-c]pyrazoles, the reaction of 3-benzylidene-chromanones with semicarbazide (B1199961) or thiosemicarbazide (B42300) has been shown to produce exclusively the cis 3-H,3a-H stereoisomers. This high degree of stereoselectivity is a result of the reaction mechanism, where the stereochemistry of the final product is dictated by the most stable transition state during the cyclization step. beilstein-journals.org
Furthermore, in the context of asymmetric synthesis, any reaction that produces a non-racemic mixture of enantiomers is, by definition, under at least partial kinetic control. wikipedia.org This is because enantiomers have identical Gibbs free energies, and therefore, thermodynamic control would inevitably lead to a 1:1 mixture. The use of chiral catalysts or auxiliaries can influence the energy of the transition states leading to different enantiomers, thereby enabling the selective formation of one over the other. For instance, in the synthesis of benzothiazolo[3,2-a]pyridines, the use of a chiral phosphoric acid catalyst has been shown to induce high enantioselectivity. rsc.org
| Reaction Type | Stereochemical Outcome | Controlling Factors | Reference |
| Cyclization of 3-benzylidene-chromanones | Exclusive formation of cis isomers | Thermodynamic stability of the transition state | beilstein-journals.org |
| Asymmetric Catalysis | Enantioselective formation of one isomer | Chiral catalyst, Kinetic control | rsc.org |
Reaction Kinetics and Thermodynamic Analysis of Formation Pathways
A thorough understanding of the reaction kinetics and thermodynamics is essential for optimizing the synthesis of 6H-pyrano[3,2-f] nih.govyoutube.combenzothiazole. Kinetic studies provide insights into the rates of reaction and the factors that influence them, while thermodynamic analysis reveals the relative stabilities of reactants, intermediates, and products.
The concepts of kinetic versus thermodynamic control are particularly relevant when competing reaction pathways can lead to different products. youtube.comlibretexts.orgjackwestin.com A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products. libretexts.org This is typically favored at lower temperatures, where the reactions are irreversible. youtube.com The major product under these conditions is the one that is formed the fastest, i.e., the one with the lowest activation energy. jackwestin.com
Conversely, a reaction is under thermodynamic control when the product ratio reflects the relative thermodynamic stabilities of the products. jackwestin.com This is favored at higher temperatures, where the reactions are reversible and an equilibrium can be established. libretexts.org The major product is the most stable one, which has the lowest Gibbs free energy.
In the context of synthesizing 6H-pyrano[3,2-f] nih.govyoutube.combenzothiazole, different isomers or side products could potentially form. By carefully controlling the reaction conditions, such as temperature, solvent, and reaction time, it may be possible to selectively favor the formation of the desired thermodynamically or kinetically favored product. jackwestin.com
Unfortunately, to date, no specific experimental or computational studies on the reaction kinetics or thermodynamic analysis of the formation of 6H-pyrano[3,2-f] nih.govyoutube.combenzothiazole have been reported in the scientific literature. Such studies would be invaluable for a deeper understanding of the reaction mechanisms and for the rational design of more efficient and selective synthetic routes.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. For the 6H-pyrano[3,2-f] researchgate.netesisresearch.orgbenzothiazole (B30560) system, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete structural assignment. ktu.edumdpi.com
The ¹H NMR spectrum of the parent 6H-pyrano[3,2-f] researchgate.netesisresearch.orgbenzothiazole is expected to show distinct signals corresponding to the aromatic protons of the benzo-fused ring, the protons on the pyran ring, and any substituents. The chemical shifts (δ) are influenced by the electron density around the nucleus and the anisotropic effects of the fused aromatic system.
Aromatic Protons: The protons on the benzothiazole moiety would typically appear in the downfield region (δ 7.0–9.0 ppm) due to the aromatic ring current. chemicalbook.comrsc.org Their specific shifts and multiplicity would depend on their position relative to the sulfur and nitrogen heteroatoms and the fused pyran ring.
Pyran Ring Protons: The protons on the pyran ring, particularly the methylene (B1212753) protons at position 6 (6H), would likely resonate in the range of δ 4.0-5.0 ppm. The adjacent protons on the pyran ring would show characteristic chemical shifts and coupling patterns.
Spin-Spin Coupling: The interaction between neighboring, non-equivalent protons leads to signal splitting, a phenomenon known as spin-spin coupling. libretexts.orgyoutube.com The magnitude of this interaction, the coupling constant (J), provides valuable information about the connectivity and dihedral angles between coupled protons. For instance, three-bond (³J) coupling constants between vicinal protons on the pyran ring can help determine its conformation. libretexts.org Analysis of coupling patterns (e.g., doublets, triplets, doublet of doublets) is critical for assigning the relative positions of protons within the molecule. ucl.ac.ukresearchgate.net
The ¹³C NMR spectrum provides information on the carbon framework.
Aromatic Carbons: Carbons of the benzothiazole portion are expected between δ 110-155 ppm. The carbon atom at position 2 of the thiazole (B1198619) ring, flanked by nitrogen and sulfur, would appear significantly downfield. rsc.orgresearchgate.net
Pyran Ring Carbons: The carbons of the pyran ring would resonate at higher field compared to the aromatic carbons, with the oxygen-bearing carbons appearing further downfield.
Carbonyl/Thio-carbonyl Carbons: If the scaffold is substituted with carbonyl or similar groups, their signals would be observed at very low field (δ 160-180 ppm or higher). mdpi.comsfasu.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 6H-pyrano[3,2-f] researchgate.netesisresearch.orgbenzothiazole
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic-CH (Benzene part) | 7.0 - 8.2 | 115 - 135 |
| Aromatic-CH (Thiazole part) | 8.5 - 9.3 | 145 - 155 |
| Pyran-CH₂ (Position 6) | 4.0 - 5.0 | ~60 - 70 |
| Pyran-CH | 5.0 - 6.5 | ~100 - 120 |
| Aromatic C (Quaternary) | - | 120 - 155 |
| Pyran C-O | - | ~140 - 160 |
Note: These are estimated values based on data for benzothiazole and pyran-containing heterocyclic systems. Actual values can vary with substitution and solvent. mdpi.comchemicalbook.comrsc.org
For derivatives of 6H-pyrano[3,2-f] researchgate.netesisresearch.orgbenzothiazole with stereocenters or conformational flexibility, advanced NMR techniques are indispensable.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are powerful tools for determining stereochemistry and conformation. mdpi.comnih.gov These techniques detect through-space interactions between protons that are close to each other (typically <5 Å), regardless of whether they are connected through bonds. nih.govmdpi.com Observing an NOE between a proton on the pyran ring and a proton on the benzothiazole moiety can confirm their spatial proximity and thus the stereochemical arrangement at the ring junction. researchgate.net
Variable Temperature (VT) NMR: VT-NMR studies can provide information on dynamic processes, such as ring-flipping conformations or restricted rotation around single bonds. researchgate.net Changes in the NMR spectrum as a function of temperature can be analyzed to determine the energy barriers for these conformational interchanges. mdpi.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to specific bond stretching, bending, and deformation frequencies, providing a "fingerprint" of the functional groups present.
For the 6H-pyrano[3,2-f] researchgate.netesisresearch.orgbenzothiazole scaffold, key expected vibrational bands include:
Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H Stretching: From the CH₂ group on the pyran ring, expected in the 2850-2960 cm⁻¹ region.
C=N Stretching: A characteristic band for the thiazole ring, usually found in the 1600-1650 cm⁻¹ range. researchgate.net
C=C Aromatic Ring Stretching: Multiple bands in the 1450-1600 cm⁻¹ region. researchgate.net
C-O-C Asymmetric & Symmetric Stretching: Strong bands associated with the ether linkage in the pyran ring, typically appearing in the 1050-1250 cm⁻¹ region.
C-S Stretching: Weaker bands for the carbon-sulfur bond are expected around 600-800 cm⁻¹.
Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to calculate theoretical vibrational frequencies, which aids in the precise assignment of complex spectra. researchgate.netesisresearch.org
Table 2: Characteristic IR Absorption Frequencies for 6H-pyrano[3,2-f] researchgate.netesisresearch.orgbenzothiazole
| Functional Group/Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (pyran ring) | Stretching | 2850 - 2960 | Medium |
| C=N (thiazole ring) | Stretching | 1600 - 1650 | Medium-Strong |
| C=C (aromatic rings) | Stretching | 1450 - 1600 | Variable |
| C-O-C (pyran ether) | Asymmetric Stretching | 1200 - 1275 | Strong |
| C-O-C (pyran ether) | Symmetric Stretching | 1050 - 1150 | Strong |
| Aromatic C-H | Out-of-plane Bending | 750 - 900 | Strong |
| C-S (thiazole ring) | Stretching | 600 - 800 | Weak-Medium |
Source: Based on general IR correlation tables and data for benzothiazole and pyran derivatives. researchgate.netresearchgate.netnist.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula of the parent ion. nih.govnih.gov
The mass spectrum of 6H-pyrano[3,2-f] researchgate.netesisresearch.orgbenzothiazole would show a prominent molecular ion peak [M]⁺. The fragmentation pattern observed in the MS/MS spectrum provides structural clues. Expected fragmentation pathways for this fused system could include:
Retro-Diels-Alder (RDA) reaction: Cleavage of the pyran ring.
Loss of CO: A common fragmentation for pyran-containing rings. researchgate.net
Cleavage of the thiazole ring: Fragmentation involving the weaker C-S and C-N bonds.
Analyzing the masses of the resulting fragment ions helps to piece together the structure of the original molecule. researchgate.netresearchgate.netasianpubs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The technique is particularly useful for analyzing compounds with conjugated systems.
The 6H-pyrano[3,2-f] researchgate.netesisresearch.orgbenzothiazole scaffold contains an extensive conjugated system encompassing the benzothiazole and pyran rings. This is expected to result in strong absorption bands in the UV region, likely between 250-400 nm. isca.me The absorption maxima (λ_max) are typically due to π → π* transitions within the aromatic system. researchgate.net The presence of certain substituents can shift these absorption bands to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption. The molar absorptivity (ε) is a measure of the probability of the electronic transition. mdpi.com
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous structure of a molecule in the solid state. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the three-dimensional positions of all atoms in the molecule (excluding hydrogens, which are typically difficult to resolve).
For 6H-pyrano[3,2-f] researchgate.netesisresearch.orgbenzothiazole, an X-ray crystal structure would provide precise data on:
Bond lengths and angles: Confirming the geometry of the fused heterocyclic system.
Planarity: Determining the degree of planarity or puckering of the rings.
Conformation: Revealing the solid-state conformation of the molecule.
Intermolecular interactions: Showing how molecules pack together in the crystal lattice, including hydrogen bonding and π-stacking.
Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
While specific crystallographic data for 6H-pyrano[3,2-f] nih.govmdpi.combenzothiazole is not extensively detailed in the surveyed literature, analysis of closely related structures provides significant insight into the expected intermolecular interactions and crystal packing motifs. The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions, which can be crucial for understanding the material's properties. ias.ac.in
A structurally similar compound, 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, which features the same benzothiazole fused to a pyranone (coumarin) ring, offers a valuable case study. X-ray diffraction analysis of this molecule reveals an almost planar conformation, with a dihedral angle of just 3.01(3)° between the benzothiazole and chromene ring systems. nih.goviucr.org Its crystal structure is stabilized by a short intramolecular S···O contact of 2.792(1) Å. nih.gov The packing is characterized by a layer structure containing dimeric, inversion-symmetric units linked by weak C—H···O=C hydrogen bonds. nih.goviucr.org These dimers are further organized into layers through π-π stacking interactions between the aromatic rings of neighboring molecules. nih.gov
Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.goveurjchem.com This method maps the electron distribution of a molecule in a crystal to generate a surface, where different properties can be color-coded. The normalized contact distance (d_norm) map is particularly useful, highlighting regions of significant intermolecular contact. On this map, red areas indicate close contacts (shorter than van der Waals radii), white areas represent contacts at the van der Waals distance, and blue areas show longer contacts. nih.gov
The table below summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for this related benzothiazole derivative.
| Interaction Type | Contribution (%) | Compound |
|---|---|---|
| H···H | 47.0 | 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one nih.gov |
| O···H / H···O | 16.9 | |
| C···H / H···C | 8.0 | |
| S···H / H···S | 7.6 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)
The 6H-pyrano[3,2-f] nih.govmdpi.combenzothiazole molecule itself is achiral. However, the introduction of a substituent at a non-planar position, such as on the saturated carbon of the pyran ring, would create a stereocenter, leading to the existence of enantiomers. While no studies detailing the chiroptical properties of specific chiral derivatives of 6H-pyrano[3,2-f] nih.govmdpi.combenzothiazole were found, the principles of chiroptical spectroscopy would be essential for their characterization.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Enantiomers, being non-superimposable mirror images, interact with polarized light differently, resulting in CD spectra that are equal in magnitude but opposite in sign. This makes CD an ideal method for determining the enantiomeric excess (e.e.) and the absolute configuration of chiral compounds.
The relevance of this technique to fused benzothiazole systems is highlighted by research on the highly diastereoselective and enantioselective synthesis of benzothiazolo[3,2-a]pyridine derivatives. nih.gov In this work, a chiral phosphoric acid catalyst was used to achieve excellent yields and high enantioselectivities (up to -94%). nih.gov Although the specific CD spectra were not reported in the study, CD spectroscopy would be the primary method used to confirm the stereochemical outcome of such an asymmetric synthesis. If a chiral derivative of 6H-pyrano[3,2-f] nih.govmdpi.combenzothiazole were synthesized, its enantiomeric purity would be determined by comparing the CD signal of the synthesized mixture to that of the pure enantiomer.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into molecular behavior. For a molecule like 6H-pyrano[3,2-f]benzothiazole, DFT would be a common method of choice due to its balance of computational cost and accuracy. The hybrid functional B3LYP is frequently employed for such organic heterocyclic systems. These calculations would be performed to elucidate the molecule's fundamental properties.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 6H-pyrano[3,2-f]benzothiazole, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This process confirms that the proposed structure is a true energy minimum on the potential energy surface. Given the pyran ring, which is not planar, conformational analysis would also be necessary to identify the most stable conformation (e.g., boat, chair, or twist-boat) of the six-membered ring within the fused system.
Electronic Structure Analysis
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It uses a color scale to indicate regions of varying electrostatic potential, with red typically representing electron-rich (negative potential) areas that are prone to electrophilic attack, and blue representing electron-poor (positive potential) regions susceptible to nucleophilic attack. An MEP map of 6H-pyrano[3,2-f]benzothiazole would identify the most reactive sites, likely highlighting the nitrogen and oxygen atoms as negative potential centers and hydrogen atoms as positive potential areas.
Global and Local Reactivity Descriptors
Based on the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). Electronegativity measures the tendency to attract electrons, while chemical hardness indicates resistance to change in electron distribution. The electrophilicity index provides a measure of a molecule's ability to act as an electrophile. These parameters would offer a quantitative assessment of the reactivity of 6H-pyrano[3,2-f]benzothiazole. Local reactivity descriptors, such as Fukui functions, could further pinpoint the reactivity of specific atomic sites within the molecule.
Molecular Dynamics (MD) Simulations and Monte Carlo (MC) Simulations for Dynamic Behavior
MD simulations have been effectively used to study the behavior of various heterocyclic compounds, including those containing pyran and benzothiazole (B30560) moieties. For example, MD simulations of novel benzo[d]thiazoles have been used to investigate their binding stability with biological targets, revealing how these molecules interact and adapt within a protein's active site over time. nih.govnih.gov Similarly, simulations on pyrano[2,3-c]pyrazole derivatives have helped in understanding their stable conformations and interactions, which are crucial for their potential applications in materials science and medicinal chemistry. mdpi.com For 6H-pyrano[3,2-f] nih.govresearchgate.netbenzothiazole, MD simulations could elucidate the flexibility of the pyran ring and the nature of its interactions with surrounding molecules or a solvent environment.
Theoretical Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational methods are widely used to predict the spectroscopic properties of novel compounds, which aids in their experimental characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. For benzothiazole derivatives, these calculations have shown good correlation with experimental data. researchgate.net The predicted spectra for 6H-pyrano[3,2-f] nih.govresearchgate.netbenzothiazole would be expected to show characteristic signals for the protons and carbons in the pyran, benzene (B151609), and thiazole (B1198619) rings, with their specific chemical shifts influenced by the electronic environment created by the fused ring system.
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For related heterocyclic systems, DFT calculations have been successful in assigning the key vibrational bands observed in experimental IR spectra. researchgate.netresearchgate.net For 6H-pyrano[3,2-f] nih.govresearchgate.netbenzothiazole, characteristic peaks would be expected for C-H, C=N, C-S, and C-O-C vibrations.
UV-Visible (UV-Vis) Spectroscopy: TD-DFT is the primary method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. Studies on benzothiazole derivatives have shown that the absorption wavelengths can be accurately predicted and are sensitive to the molecular structure and substituents. mdpi.comresearchgate.net The predicted UV-Vis spectrum of 6H-pyrano[3,2-f] nih.govresearchgate.netbenzothiazole would provide information about its color and its potential use in applications such as dyes or electronic materials.
Below is a table illustrating the kind of data that would be generated from theoretical spectroscopic predictions for a molecule like 6H-pyrano[3,2-f] nih.govresearchgate.netbenzothiazole, based on findings for analogous compounds.
| Spectroscopic Technique | Predicted Property | Typical Predicted Values for Related Compounds |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.0-9.0 ppm; Pyran ring protons: 4.0-6.0 ppm |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: 110-150 ppm; Thiazole C=N: ~165 ppm; Pyran ring carbons: 60-100 ppm |
| IR | Vibrational Frequency (cm⁻¹) | C-H stretching: 3000-3100 cm⁻¹; C=N stretching: ~1600 cm⁻¹; C-S stretching: 600-800 cm⁻¹ |
| UV-Vis | Max. Absorption (λmax, nm) | π→π* transitions: 250-400 nm |
Investigation of Solvent and Substituent Effects on Electronic Properties and Reactivity
The electronic properties and reactivity of a molecule can be significantly influenced by its environment (solvent) and by the presence of different functional groups (substituents).
Solvent Effects: Computational studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effect of a solvent on a molecule's properties. Research on benzothiazole-based compounds has demonstrated that the polarity of the solvent can alter the energies of the frontier molecular orbitals (HOMO and LUMO) and shift the absorption wavelengths in the UV-Vis spectrum. mdpi.comimist.ma For 6H-pyrano[3,2-f] nih.govresearchgate.netbenzothiazole, it is expected that increasing solvent polarity would lead to a stabilization of charge-separated excited states, potentially causing a red-shift (bathochromic shift) in its absorption spectrum.
Substituent Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the 6H-pyrano[3,2-f] nih.govresearchgate.netbenzothiazole scaffold would be expected to have a profound impact on its electronic properties. Studies on substituted benzothiazoles have shown that EDGs (e.g., -CH3, -OCH3) tend to increase the HOMO energy level, while EWGs (e.g., -NO2, -CN) lower the LUMO energy level. nih.govresearchgate.net These modifications directly affect the HOMO-LUMO energy gap, which in turn influences the molecule's color, reactivity, and potential for use in electronic devices.
The following table summarizes the expected effects of substituents on the electronic properties of a system like 6H-pyrano[3,2-f] nih.govresearchgate.netbenzothiazole, based on published data for similar compounds. nih.govresearchgate.net
| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |
| Electron-Donating Group (EDG) | Increase | Minor Change | Decrease |
| Electron-Withdrawing Group (EWG) | Minor Change | Decrease | Decrease |
Noncovalent Interaction (NCI) Analysis
Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state. NCI analysis is a computational technique used to visualize and characterize these weak interactions. For fused heterocyclic systems like pyrano[2,3-c]pyrazoles, NCI analysis has been used to identify the specific intermolecular interactions that stabilize the crystal lattice. This understanding is vital for crystal engineering and for predicting the solid-state properties of materials. For 6H-pyrano[3,2-f] nih.govresearchgate.netbenzothiazole, NCI analysis would be instrumental in understanding its crystal packing and polymorphism.
Structure Reactivity Relationships Srr and Chemical Transformations
Influence of Substituent Effects on Reactivity Profiles
The reactivity of the 6H-pyrano[3,2-f] nih.govrsc.orgbenzothiazole (B30560) system is significantly influenced by the nature and position of substituents on both the pyran and benzothiazole rings. These substituents can modulate the electron density distribution across the heterocyclic system, thereby affecting its susceptibility to electrophilic or nucleophilic attack.
In related benzothiazole systems, the introduction of various substituents has been shown to significantly impact their chemical properties and biological activities. While direct studies on 6H-pyrano[3,2-f] nih.govrsc.orgbenzothiazole are limited, research on analogous structures provides valuable insights. For example, the substitution pattern on benzothiazole derivatives has been demonstrated to be crucial for their interaction with biological targets, a principle that can be extrapolated to their chemical reactivity.
The pyran ring's reactivity is also heavily dependent on its substitution. The presence of a carbonyl group in the pyran ring, forming a pyranone, introduces an electrophilic center susceptible to nucleophilic attack. The nature of substituents on the pyranone ring can further fine-tune this reactivity.
A summary of expected substituent effects on the reactivity of the 6H-pyrano[3,2-f] nih.govrsc.orgbenzothiazole scaffold is presented in the table below.
| Ring | Substituent Type | Expected Effect on Reactivity |
| Benzothiazole | Electron-Donating Group (e.g., -OCH₃, -CH₃) | Increased nucleophilicity, enhanced reactivity towards electrophiles. |
| Benzothiazole | Electron-Withdrawing Group (e.g., -NO₂, -CN) | Decreased nucleophilicity, activation towards nucleophilic aromatic substitution. |
| Pyran | Carbonyl Group (pyranone) | Creates an electrophilic center, susceptible to nucleophilic attack. |
| Pyran | Electron-Donating Group | May stabilize adjacent carbocations formed during reactions. |
| Pyran | Electron-Withdrawing Group | May enhance the electrophilicity of the pyran ring. |
Regiochemical Control and Stereoselectivity in Reactions
The regiochemistry and stereochemistry of reactions involving the 6H-pyrano[3,2-f] nih.govrsc.orgbenzothiazole scaffold are critical aspects that determine the structure of the final products. The inherent asymmetry of the molecule and the presence of multiple reactive sites necessitate careful control over reaction conditions to achieve desired outcomes.
Regioselectivity:
The regioselectivity of reactions is primarily governed by the electronic properties of the different positions within the pyrano-benzothiazole framework. In electrophilic aromatic substitution reactions, the benzothiazole moiety is the more likely site of attack due to its higher electron density compared to the pyran ring. The precise position of substitution on the benzothiazole ring will be directed by the existing substituents and the inherent directing effects of the fused pyran ring.
In nucleophilic reactions, particularly those involving a pyranone derivative, the carbonyl carbon is the primary site of attack. The regioselectivity of addition to other parts of the molecule would be influenced by the presence of suitable leaving groups or activating substituents. For instance, in multicomponent reactions leading to fused pyrimido[2,1-b]benzothiazole systems, the reaction pathway proceeds through a tandem Knoevenagel-Michael reaction, where the initial nucleophilic attack of 2-aminobenzothiazole (B30445) dictates the regiochemical outcome. scirp.org
Stereoselectivity:
Stereoselectivity becomes a key consideration when chiral centers are formed during a reaction. The synthesis of specific stereoisomers of fused heterocyclic systems often requires the use of chiral catalysts or auxiliaries. For instance, the synthesis of benzopyrano[4,3-c]pyrazoles from 3-benzylidene-chromanones has been shown to yield exclusively the cis 3-H,3a-H stereoisomers. rsc.org While this is a different heterocyclic system, it highlights how the fusion of a pyran ring can influence the stereochemical course of a reaction.
In the absence of external chiral influences, the formation of new stereocenters may lead to a mixture of diastereomers. The relative stereochemistry of these products is often determined by thermodynamic and kinetic factors, such as the steric hindrance of the reactants and the stability of the transition states.
The table below summarizes key factors influencing regiochemical and stereochemical control in reactions of pyrano-benzothiazole systems.
| Reaction Type | Controlling Factor | Outcome |
| Electrophilic Aromatic Substitution | Electronic density, directing groups | Substitution on the benzothiazole ring |
| Nucleophilic Addition (to pyranone) | Electrophilicity of carbonyl carbon | Attack at the carbonyl group |
| Cycloaddition Reactions | Frontier molecular orbital interactions | Regio- and stereospecific product formation |
| Reactions forming new stereocenters | Chiral catalysts, steric hindrance | Enantio- or diastereoselective synthesis |
Ring Contraction and Expansion Reactions
Ring contraction and expansion reactions represent powerful synthetic tools for modifying the core structure of the 6H-pyrano[3,2-f] nih.govrsc.orgbenzothiazole scaffold, leading to novel heterocyclic systems. These transformations often proceed through the formation of reactive intermediates and are typically induced by thermal, photochemical, or chemical means.
Ring Contraction:
While specific examples of ring contraction of the 6H-pyrano[3,2-f] nih.govrsc.orgbenzothiazole are not extensively documented, related transformations in similar heterocyclic systems suggest potential pathways. For instance, pyran rings, especially under certain conditions, can undergo ring contraction to form furan (B31954) derivatives. A plausible mechanism could involve the opening of the pyran ring to an intermediate that can then recyclize to a five-membered ring.
Ring Expansion:
Ring expansion reactions could potentially be employed to convert the six-membered pyran ring into a seven-membered ring, such as an oxepine. Such transformations are often mechanistically complex and can be initiated by various reagents. For example, the Tiffeneau-Demjanov rearrangement or Wolff rearrangement are known methods for ring expansion of cyclic ketones. libretexts.org If the pyran ring of the 6H-pyrano[3,2-f] nih.govrsc.orgbenzothiazole system were to be converted to a cyclic ketone, these methods could be applicable.
A review of ring expansion reactions highlights their utility in synthesizing larger carbo- and heterocyclic rings, including lactams and lactones, from six-membered precursors. nih.gov These methodologies often involve rearrangements like the Beckmann or Schmidt rearrangements. nih.gov
The table below provides a hypothetical overview of potential ring contraction and expansion reactions for the 6H-pyrano[3,2-f] nih.govrsc.orgbenzothiazole scaffold.
| Transformation | Potential Reagents/Conditions | Resulting Scaffold |
| Ring Contraction (Pyran to Furan) | Photochemical or acid/base catalysis | Furo[x,y-f] nih.govrsc.orgbenzothiazole |
| Ring Expansion (Pyran to Oxepine) | Diazomethane (after conversion to ketone), Tiffeneau-Demjanov conditions | Oxepino[x,y-f] nih.govrsc.orgbenzothiazole |
Photochemical and Thermal Reactivity of the Pyrano-Benzothiazole Scaffold
The photochemical and thermal reactivity of the 6H-pyrano[3,2-f] nih.govrsc.orgbenzothiazole scaffold is expected to be rich and varied, offering pathways to unique molecular architectures.
Photochemical Reactivity:
UV irradiation can induce a variety of transformations in heterocyclic compounds. One of the most significant photochemical reactions for related systems is the 6π-electrocyclization. For instance, pyrimidines containing an allomaltol (a 3-hydroxy-4-pyranone) fragment undergo a 6π-electrocyclization of the 1,3,5-hexatriene (B1211904) system upon UV irradiation, leading to the formation of dihydrobenzo[h]pyrano[2,3-f]quinazolines. nih.gov This suggests that the pyran ring of the 6H-pyrano[3,2-f] nih.govrsc.orgbenzothiazole, if appropriately substituted to form a conjugated system, could participate in similar electrocyclization reactions.
The presence of the sulfur and nitrogen atoms in the benzothiazole ring could also influence the photochemical behavior, potentially leading to photosensitized reactions or unique rearrangements.
Thermal Reactivity:
Thermal conditions can promote various rearrangements and cyclization reactions. For example, thermal rsc.orgrsc.org-sigmatropic rearrangements are well-established for the synthesis of pyrano-fused systems. The thermal rearrangement of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in DMSO has been reported to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism to yield rearranged products. researchgate.net
The stability of the 6H-pyrano[3,2-f] nih.govrsc.orgbenzothiazole scaffold under thermal stress will depend on its substitution pattern. The presence of thermally labile groups could lead to decomposition or rearrangement at elevated temperatures. Conversely, the rigid, fused ring system is expected to possess a degree of thermal stability.
The following table summarizes potential photochemical and thermal reactions of the 6H-pyrano[3,2-f] nih.govrsc.orgbenzothiazole scaffold.
| Reaction Type | Conditions | Potential Outcome |
| Photochemical | UV irradiation | 6π-Electrocyclization, rearrangements |
| Thermal | Heating | Sigmatropic rearrangements, ANRORC-type mechanisms |
Advanced Materials and Catalytic Applications
Chemo-sensing and Sensing Platforms
The development of fluorescent chemosensors is a significant area of research, with benzothiazole (B30560) derivatives being recognized for their utility as fluorophores. These molecules are often employed in the design of probes for the detection of various analytes due to their favorable photophysical properties, such as high quantum yields and large Stokes shifts. For instance, various benzothiazole-based probes have been successfully developed for imaging biologically relevant species like peroxynitrite and for monitoring mitochondrial functions. nih.govnih.gov
However, a thorough review of the scientific literature reveals a notable lack of studies specifically focused on the application of the 6H-pyrano[3,2-f] nih.govresearchgate.netbenzothiazole framework in chemo-sensing or the development of sensing platforms. While the foundational benzothiazole structure is a promising component for such applications, the specific isomeric arrangement and the inclusion of the pyran ring in 6H-pyrano[3,2-f] nih.govresearchgate.netbenzothiazole have not been explored in this context. Consequently, there are no detailed research findings or data tables to present on its performance as a chemosensor. Future research may yet uncover the potential of this specific heterocyclic system in the design of novel sensing technologies.
Future Research Directions and Perspectives
Development of Novel and More Efficient Synthetic Strategies
The development of robust and versatile synthetic routes is paramount to enabling broader investigation into the properties and applications of 6H-pyrano[3,2-f] researchgate.netnih.govbenzothiazole (B30560). Current strategies often rely on classical condensation reactions which, while effective, may lack the efficiency, substrate scope, and green credentials demanded by modern chemistry. Future efforts should focus on several key areas:
Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions would offer a highly efficient and atom-economical approach to constructing the pyrano-benzothiazole core. For instance, a potential strategy could involve the reaction of a substituted 2-aminothiophenol (B119425), a β-ketoester, and an activated alkyne or allene. The development of such MCRs would allow for the rapid generation of diverse libraries of 6H-pyrano[3,2-f] researchgate.netnih.govbenzothiazole derivatives.
Catalyst Innovation: The exploration of novel catalytic systems can lead to milder reaction conditions, higher yields, and improved selectivity. Transition-metal catalysts, organocatalysts, and even biocatalysts should be investigated. For example, metal nanoparticles or supported catalysts could offer enhanced reactivity and recyclability, aligning with the principles of green chemistry. beilstein-journals.org
Photochemical and Electrochemical Methods: Light- and electricity-driven syntheses represent cutting-edge approaches that can enable unique transformations. Photochemical 6π-electrocyclization has been successfully employed for the synthesis of related polycyclic systems like benzo[h]pyrano[2,3-f]quinazolines and could be adapted for the synthesis of pyrano-benzothiazoles. mdpi.com Similarly, electrochemical methods can provide a reagent-free and environmentally benign way to construct heterocyclic rings.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and reproducibility. The development of a flow-based synthesis for 6H-pyrano[3,2-f] researchgate.netnih.govbenzothiazole would be a significant step towards its large-scale production for potential commercial applications.
Exploration of Underutilized Reactivity Modes
The reactivity of the 6H-pyrano[3,2-f] researchgate.netnih.govbenzothiazole scaffold is largely uncharted territory. A systematic investigation into its chemical behavior will be crucial for its derivatization and the synthesis of novel functional molecules.
C-H Functionalization: Direct C-H functionalization of the benzothiazole and pyran rings would provide an elegant and efficient way to introduce new functional groups without the need for pre-functionalized starting materials. This could involve transition-metal-catalyzed C-H activation to form new C-C, C-N, or C-O bonds, opening up a vast chemical space for exploration.
Ring-Transformation Reactions: Investigating the stability of the pyran and thiazole (B1198619) rings under various conditions could lead to the discovery of novel ring-opening or ring-rearrangement reactions. For example, treatment with strong nucleophiles or electrophiles might induce cleavage of one of the heterocyclic rings, providing access to entirely new molecular scaffolds. Reactions of related pyranone derivatives with N-nucleophiles have been shown to result in recyclization, suggesting a potential avenue for creating novel pyrazole-fused systems. researchgate.net
Dienophilic/Dienic Character: The pyran ring possesses dienic character, making it a potential candidate for Diels-Alder and other pericyclic reactions. Exploring its reactivity with various dienophiles could lead to the construction of complex, polycyclic architectures with interesting stereochemical properties.
Advanced Computational Modeling for Predictive Chemistry
In silico methods are indispensable tools in modern chemical research, offering the ability to predict molecular properties and guide experimental design. For the 6H-pyrano[3,2-f] researchgate.netnih.govbenzothiazole system, computational modeling can provide valuable insights:
DFT and TD-DFT Calculations: Density Functional Theory (DFT) can be used to calculate the ground-state electronic structure, molecular orbitals (HOMO-LUMO), and reactivity indices of the parent compound and its derivatives. Time-Dependent DFT (TD-DFT) can predict the electronic absorption and emission spectra, which is crucial for the design of new dyes, sensors, and optical materials. Computational studies on related pyranopyrazole derivatives have successfully correlated calculated properties with experimental observations.
Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and orientation of 6H-pyrano[3,2-f] researchgate.netnih.govbenzothiazole derivatives within the active sites of biological targets. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex and to understand the key intermolecular interactions driving binding.
QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of 6H-pyrano[3,2-f] researchgate.netnih.govbenzothiazole derivatives with their biological activity or material properties. Machine learning algorithms can further enhance these predictive models by learning from existing data to guide the design of new compounds with optimized properties.
Integration of High-Throughput Experimentation and Automation in Synthesis
To accelerate the discovery of new materials and bioactive compounds based on the 6H-pyrano[3,2-f] researchgate.netnih.govbenzothiazole core, the integration of high-throughput experimentation (HTE) and automated synthesis is essential.
Parallel Synthesis: The development of robust synthetic methodologies, such as the MCRs discussed earlier, will be amenable to parallel synthesis platforms. This will allow for the rapid creation of large, diverse libraries of 6H-pyrano[3,2-f] researchgate.netnih.govbenzothiazole derivatives for screening.
Automated Reaction Optimization: Robotic platforms can be employed to rapidly screen a wide range of reaction parameters (e.g., catalysts, solvents, temperatures, and stoichiometries) to identify the optimal conditions for the synthesis of the target compounds.
High-Throughput Screening: Once libraries of compounds are synthesized, HTE techniques can be used to rapidly screen them for desired properties, such as biological activity, fluorescence, or electronic characteristics. This will significantly accelerate the identification of lead compounds for further development.
Design of Next-Generation Materials based on the Pyrano-Benzothiazole Core
The unique electronic and photophysical properties expected from the 6H-pyrano[3,2-f] researchgate.netnih.govbenzothiazole scaffold make it a promising candidate for the development of advanced materials.
Organic Electronics: The fused aromatic system suggests potential applications in organic electronics. Derivatives could be designed and synthesized to function as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution will be key to optimizing their performance in these applications.
Fluorescent Probes and Sensors: The inherent fluorescence of many heterocyclic compounds, including benzothiazoles, makes them attractive for use as fluorescent probes. 6H-pyrano[3,2-f] researchgate.netnih.govbenzothiazole derivatives could be designed to exhibit changes in their fluorescence properties in the presence of specific analytes (e.g., metal ions, pH, or biomolecules), enabling their use as chemical sensors.
Q & A
Q. What are the common synthetic routes for 6H-pyrano[3,2-f][1,3]benzothiazole derivatives, and how do reaction conditions influence product diversity?
Methodological Answer: Synthesis typically involves cyclocondensation reactions between benzothiazole precursors and carbonyl-containing compounds. For example, describes the use of bis(methylthio)methylene malononitrile with substituted benzothiazoles under N,N-dimethylformamide (DMF) and anhydrous potassium carbonate to form pyrimido-benzothiazole derivatives. Nucleophilic substitutions with amines, phenols, or active methylene compounds further diversify the products . Key factors include solvent polarity (e.g., DMF enhances nucleophilicity) and catalyst choice (e.g., K₂CO₃ for deprotonation).
Q. How can researchers structurally characterize this compound derivatives?
Methodological Answer: Advanced spectroscopic and crystallographic techniques are essential:
- X-ray crystallography resolves complex fused-ring systems, as demonstrated for nitro-benzothiazole derivatives in .
- NMR spectroscopy identifies substituent patterns; for example, aromatic protons in the benzothiazole moiety appear as distinct singlets (δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS) confirms molecular weights, particularly for derivatives with labile functional groups (e.g., nitro or cyano groups) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer: Optimization strategies include:
- Catalyst screening : Protic ionic liquids like [TMBSED][TFA]₂ () enhance reaction rates and yields (e.g., 85–92% for pyrano-pyrazoles) by stabilizing intermediates via hydrogen bonding .
- Temperature control : Reactions at 50–80°C balance kinetic efficiency and thermal decomposition risks .
- Solvent selection : Polar aprotic solvents (e.g., DMF) favor cyclization, while ethanol aids recrystallization for purity .
Q. What mechanistic insights explain the pharmacological activity of benzothiazole derivatives, and how can they guide drug design?
Methodological Answer: Benzothiazoles exhibit bioactivity via:
- DNA intercalation : Planar fused rings (e.g., pyrimido-benzothiazoles in ) intercalate DNA, disrupting replication .
- Enzyme inhibition : Tricyclazole (), a triazolo-benzothiazole, inhibits melanin biosynthesis in fungi by targeting reductase enzymes .
- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity, while methyl groups improve lipophilicity and membrane penetration .
Q. How should researchers address contradictions in spectroscopic data for structurally similar derivatives?
Methodological Answer: Discrepancies often arise from:
- Tautomerism : Thione-thiol tautomerism in benzothiazole derivatives () alters NMR and IR spectra. Computational modeling (e.g., DFT) can predict dominant tautomers .
- Crystallographic vs. solution-state data : X-ray structures () may differ from solution-phase NMR due to crystal packing effects. Cross-validate using multiple techniques .
- Impurity interference : Recrystallization () or HPLC purification reduces side-product signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
